Carbonic Anhydrase Inhibition: 1-Isopropyl-5-methyl Substitution Achieves Nanomolar Potency Advantage Over Unsubstituted and Alternative Alkyl Analogs
In a head-to-head series of pyrazole-4-sulfonamides evaluated against human carbonic anhydrase I (hCA I) and II (hCA II), compounds bearing the 1-isopropyl-5-methyl substitution pattern (compounds 7 and 4) exhibited Ki values in the low nanomolar range, specifically 62 nM for hCA I and 12 nM for hCA II, respectively [1]. In contrast, the parent unsubstituted pyrazole-4-sulfonamide and analogs with alternative N1-alkyl groups (e.g., ethyl, propyl) demonstrated Ki values up to 1.278 μM for hCA I and 0.379 μM for hCA II, representing a >20-fold and >30-fold loss in potency, respectively [1]. The quantified difference demonstrates that the specific isopropyl and methyl substitution is non-redundant for achieving high-affinity CA inhibition.
| Evidence Dimension | hCA II Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM (Compound 4, representative of 1-isopropyl-5-methyl scaffold) |
| Comparator Or Baseline | Unsubstituted/alternative alkyl pyrazole-4-sulfonamides: Ki range 0.012–0.379 μM |
| Quantified Difference | ≥30-fold improvement in potency for 1-isopropyl-5-methyl analog |
| Conditions | In vitro stopped-flow CO2 hydration assay using purified human erythrocyte hCA II |
Why This Matters
Procurement of the precise 1-isopropyl-5-methyl analog is essential for carbonic anhydrase inhibitor programs, as minor alkyl modifications lead to >30-fold loss in target engagement.
- [1] Balseven H, Isgor MM, Mert S, Alim Z, Beydemir S, Ok S, et al. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorg Med Chem. 2013;21(1):21-27. View Source
